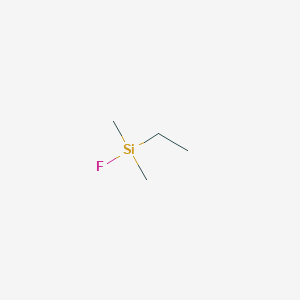

Silane, ethylfluorodimethyl-

Description

Contextualizing the Significance of Organosilicon Compounds in Synthetic and Materials Science

Organosilicon compounds, molecules containing a silicon-carbon bond, have become indispensable tools in modern chemistry. Their history dates back to 1863 with the synthesis of tetraethylsilane, and since then, the field has expanded dramatically. The unique properties of these compounds, such as the stability of the silicon-carbon bond and the ability to tune reactivity, have made them crucial in a variety of applications. researchgate.net

In synthetic chemistry , organosilicon compounds are widely used as protecting groups, reagents, and intermediates in a vast array of chemical reactions. Their stability allows for the construction of complex molecular architectures, while their controlled reactivity enables selective chemical transformations. For instance, the high affinity of silicon for fluorine is a key principle in many deprotection strategies. researchgate.net

In materials science , organosilicon compounds are fundamental to the production of silicones, which are used in everything from sealants and adhesives to advanced medical devices. Their thermal stability, chemical inertness, and flexibility make them ideal for creating high-performance materials. iust.ac.ir These compounds are also used to create water-resistant coatings, and as coupling agents to enhance the adhesion between organic polymers and inorganic materials. iust.ac.ir

The Unique Role of Fluorinated Organosilanes in Chemical Transformations and Advanced Materials

The incorporation of fluorine into organosilanes gives rise to fluorinated organosilanes, a class of compounds with a unique and valuable set of properties. The high electronegativity of fluorine atoms creates highly polarized and stable C-F bonds, which in turn imparts desirable characteristics to the resulting materials. mdpi.com

In the realm of chemical transformations , fluorinated organosilanes are instrumental in specialized reactions. They are key in certain cross-coupling reactions and have been explored for their potential in radiolabeling for techniques like Positron Emission Tomography (PET) imaging. nih.govtandfonline.com The hydrolytic stability of the silicon-fluorine bond is a critical factor in these applications and is influenced by the other substituents on the silicon atom. nih.gov

In the development of advanced materials , fluorinated organosilanes are used to create surfaces with low energy, leading to enhanced hydrophobicity and lipophilicity. mdpi.com This "lotus-leaf effect" is valuable for creating self-cleaning and chemical-resistant coatings. Furthermore, the combination of fluorine's unique properties with the robustness of a silica (B1680970) network has led to the development of fluorinated silica nanoparticles with applications in electronics, optoelectronics, and biomedical fields. mdpi.comresearchgate.net

Strategic Positioning of Silane (B1218182), ethylfluorodimethyl- within Emerging Organofluorosilane Research Domains

Silane, ethylfluorodimethyl- (EtMe₂SiF) emerges as a significant compound within the broader field of organofluorosilane research. Its importance stems from its utility as a model compound and a synthetic intermediate in various cutting-edge research areas.

One key area is in the study of reaction mechanisms. For example, research into C(sp³)–F reductive elimination from alkylgold(iii) fluoride (B91410) complexes has utilized trimethylsilylmethyl derivatives that, upon rearrangement, yield ethylfluorodimethylsilane. nih.gov This highlights its role in understanding complex organometallic transformations.

Furthermore, the synthesis of various organofluorosilanes often involves reactions where ethylfluorodimethylsilane could be a product or a precursor. For instance, the reaction between mercury(II) bis(trifluoromethyl)amide and iodomethyltrimethylsilane unexpectedly produced ethylfluorodimethylsilane, among other products. rsc.org

The study of the fundamental properties of organofluorosilanes, such as their spectroscopic data, is crucial for their application. While specific comprehensive spectroscopic data for ethylfluorodimethylsilane is not extensively detailed in the provided search results, the general importance of such data for characterizing and identifying these compounds is well-established. mdpi.comugr.esnzqa.govt.nz The availability of detailed spectroscopic information from databases like the NIST Atomic Spectra Database is vital for researchers in this field. nist.govdata.gov

Below is a table summarizing the key properties of Silane, ethylfluorodimethyl-.

| Property | Value |

| Chemical Formula | C₄H₁₁FSi |

| Molecular Weight | 106.22 g/mol |

| Boiling Point | 44-45 °C |

| Density | 0.77 g/cm³ |

| Refractive Index | 1.36 |

This data is typically found in chemical supplier catalogs and databases.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10132-71-5 |

|---|---|

Molecular Formula |

C4H11FSi |

Molecular Weight |

106.21 g/mol |

IUPAC Name |

ethyl-fluoro-dimethylsilane |

InChI |

InChI=1S/C4H11FSi/c1-4-6(2,3)5/h4H2,1-3H3 |

InChI Key |

FEVSKBNHAFDREP-UHFFFAOYSA-N |

SMILES |

CC[Si](C)(C)F |

Canonical SMILES |

CC[Si](C)(C)F |

Synonyms |

Ethylfluorodimethylsilane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Silane, Ethylfluorodimethyl and Analogous Fluorinated Organosilanes

Targeted Synthesis and Formation Pathways of Ethylfluorodimethylsilane

The deliberate synthesis of ethylfluorodimethylsilane often involves intricate reaction mechanisms, including reductive elimination from metal complexes and, at times, its appearance through unexpected rearrangement pathways.

Reductive elimination is a fundamental step in organometallic chemistry where a metal center's oxidation state is reduced upon forming a new covalent bond between two of its ligands. wikipedia.org This process has been identified as a key pathway for the formation of C(sp³)–F bonds. In a notable study, the reaction of a trimethylsilylmethyl gold(III) complex with a fluorinating agent, Xenon difluoride (XeF₂), resulted in the formation of ethylfluorodimethylsilane as the major product. nih.gov This transformation occurs through a pathway involving methyl migration followed by C–F reductive elimination. nih.gov

The reaction of the trimethylsilylmethyl derivative, (IPr)Au(CH₂SiMe₃) (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), with XeF₂ did not yield the expected direct reductive elimination product, fluoromethyltrimethylsilane. Instead, a rearrangement pathway predominated, leading to ethylfluorodimethylsilane. nih.gov This observation highlights a preference for Au(III)-mediated C(sp³)–F reductive elimination to form tertiary fluoroalkanes when a rearrangement is possible. nih.gov

| Precursor Complex | Reagent | Major Product | Notes |

| (IPr)Au(CH₂SiMe₃) | XeF₂ | Ethylfluorodimethylsilane | Formed via methyl migration and subsequent C-F reductive elimination. nih.gov |

| (IPr)AuCH₂Ph | XeF₂ | FCH₂Ph | Direct C-F reductive elimination occurs without rearrangement. nih.gov |

The synthesis of ethylfluorodimethylsilane is not always a result of a direct, planned reaction. Its formation can be an unexpected outcome of reactions designed for other purposes. As detailed in the study of C(sp³)–F reductive elimination from alkylgold(III) fluoride (B91410) complexes, the appearance of ethylfluorodimethylsilane was the result of an apparent methyl migration that outcompeted the direct reductive elimination pathway. nih.gov This rearrangement highlights the complex reactivity within organometallic systems where subtle electronic and steric factors can divert a reaction towards an unforeseen product. Such unanticipated formations underscore the importance of detailed mechanistic studies to fully understand and control the outcomes of organometallic and fluorination reactions.

Exploration of Reductive Elimination Processes Leading to Ethylfluorodimethylsilane

Mechanistic Innovations in Organofluorosilane Synthesis

Advances in the synthesis of organofluorosilanes are driven by the development of novel reaction mechanisms. These include strategic chemical transformations like halogen-fluorine exchanges and the application of free-radical chemistry to build complex fluorinated molecules.

Halogen-fluorine exchange is a common and effective strategy for introducing fluorine into organosilicon compounds. google.comgoogle.com This method involves the reaction of a chloro- or bromo-organosilane with a fluoride source to replace the heavier halogen with fluorine. Aqueous hydrofluoric acid has been used for the preparation of organofluorosilanes, demonstrating a direct exchange pathway. acs.org The efficiency of this exchange can be influenced by the nature of the reactants and the reaction conditions. For instance, fluoride is known to readily react with arylboronic acids to form aryltrifluoroborates, and a similar exchange principle can be applied to silicon compounds. chemrxiv.org Studies on fluoride exchange between potassium aryltrifluoroborates and triethoxyphenylsilane indicate that fluoride has a preference for bonding to boron over silicon, which suggests that the equilibrium of such exchanges must be carefully considered in synthetic design. chemrxiv.org

Free-radical reactions offer a powerful alternative for creating C-F bonds and incorporating fluorinated groups into silane (B1218182) structures. acs.orgcdnsciencepub.com One such strategy involves the radical addition of bromo- or iododifluoromethyl-substituted silanes to electron-deficient alkenes. acs.org This process is initiated by light and proceeds via a radical chain mechanism, where a silyldifluoromethyl radical attacks the alkene double bond. acs.org

Another approach involves the addition of organotin hydrides to perfluorovinyl silanes under UV irradiation, which proceeds through a free-radical mechanism to form addition products. cdnsciencepub.com These reactions demonstrate the utility of radical processes in forming new bonds to silicon-containing molecules. The incorporation of fluorine can have a notable accelerating effect on these radical reactions compared to their non-fluorinated counterparts. acs.org Furthermore, radical trifluoromethoxylation of allyl silanes using bis(trifluoromethyl)peroxide represents a catalyst-free method to introduce OCF₃ groups, affording allyl(trifluoromethyl)ether products in good yields. fu-berlin.de

| Radical Precursor | Substrate | Key Reaction Type | Product Type |

| Bromodifluoromethylsilanes | Electron-deficient alkenes | Radical chain addition | Functionalized silyldifluoromethyl compounds acs.org |

| Trimethyltin hydride | Perfluorovinyl silanes | UV-initiated radical addition | Addition products like (CH₃)₃SiCFHCF₂Sn(CH₃)₃ cdnsciencepub.com |

| Bis(trifluoromethyl)peroxide | Allyl silanes | Radical trifluoromethoxylation | Allyl(trifluoromethyl)ethers fu-berlin.de |

Strategic Halogen-Fluorine Exchange Reactions in Silicon Chemistry

Catalytic Approaches in Organofluorosilane Preparation, Emphasizing Selectivity and Efficiency

Catalysis plays a crucial role in modern synthetic chemistry, offering pathways to products with high selectivity and efficiency, often under mild conditions. In the field of organofluorosilane synthesis, catalytic methods are being developed to control the outcome of complex reactions.

The hydrosilylation of fluorinated olefins is a key catalytic method for preparing fluorine-bearing silanes. For example, the hydrosilylation of trifluoropropene (TFP) and pentafluorostyrene (PFS) catalyzed by ruthenium (Ru₃(CO)₁₂) or rhodium (RhCl(PPh₃)₃) complexes yields β-perfluoroalkyl-vinylsilanes and/or β-perfluoroalkyl-ethylsilanes. researchgate.net The selectivity between these products is highly dependent on the choice of both the hydrosilane and the metal catalyst, with the ruthenium catalyst generally favoring the formation of the vinylsilane product. researchgate.net

In contrast, palladium catalysts can exhibit different selectivity. The hydrosilylation of TFP with dichloromethylsilane (B8780727) catalyzed by a palladium complex (PdCl₂(PhCN)₂/2PPh₃) exclusively yields the α-adduct, demonstrating high regioselectivity. researchgate.net The efficiency of these catalytic systems is also a key consideration. The use of polymethylhydrosiloxane (B1170920) (PMHS) in combination with a palladium catalyst, for instance, has been shown to be effective for various reductions, highlighting the potential of silanes in broader catalytic applications. msu.edu The development of bifunctional catalysts, which possess two different types of catalytic sites, is an emerging area that could offer enhanced control and efficiency in the synthesis of tailored organofluorosilanes. frontiersin.org

Computational and Theoretical Investigations into Organofluorosilane Systems

Quantum Chemical Approaches to Understanding Alkylfluorosilane Reactivity and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of alkylfluorosilanes. Methods such as Density Functional Theory (DFT) are widely used to determine optimized geometries, bond lengths, vibrational frequencies, and electronic characteristics of these molecules. acs.orgresearchgate.net Such calculations allow researchers to analyze key features like the distribution of electron density and the nature of molecular orbitals, which are crucial for predicting how a molecule will behave in a chemical reaction. isroset.org

A significant example of this approach is found in the computational investigation of the formation of ethylfluorodimethylsilane. nih.gov This compound was observed as the major product from the reaction of the trimethylsilylmethyl gold(I) complex, (IPr)AuCH₂SiMe₃, with a fluorinating agent. Theoretical calculations were employed to understand the unexpected rearrangement that occurs during this transformation.

The study focused on a proposed cationic intermediate, [(IPr)Au(F)(CH₂SiMe₃)]⁺. Computational analysis of this intermediate's electronic structure was key to explaining the reaction outcome. Specifically, the calculation of the Lowest Unoccupied Molecular Orbital (LUMO) provided critical insights. The LUMO of this intermediate was identified as having σ* (Au-alkyl) character. nih.gov Furthermore, the analysis revealed an antibonding overlap in the LUMO between the gold-alkyl bond and an adjacent C-CH₃ sigma bond. This electronic feature suggests a predisposition for methyl migration, which ultimately leads to the formation of ethylfluorodimethylsilane. nih.gov Mülliken population analysis supported this, showing a significant contribution from the carbon atom to the LUMO. nih.gov

Table 1: Calculated LUMO Population Analysis for the Proposed Gold-Alkyl Intermediate Preceding Rearrangement This table illustrates the calculated distribution of the Lowest Unoccupied Molecular Orbital (LUMO) in the cationic intermediate [(IPr)Au(F)(CH₂SiMe₃)]⁺, highlighting the electronic factors that promote the rearrangement leading to ethylfluorodimethylsilane.

| Atomic Contribution | Percentage in LUMO (%) |

| Carbon (Alkyl) | 43% |

| Gold | 20% |

| Data sourced from a Mülliken population analysis of the intermediate. nih.gov |

Theoretical Modeling of Reaction Pathways and Transition States in Silicon-Fluorine Chemistry

Transition State Theory (TST) provides a foundational framework for analyzing the rates and mechanisms of chemical reactions. catalysis.blogwikipedia.orgsolubilityofthings.com It posits that for a reaction to proceed from reactants to products, it must pass through a high-energy configuration known as the transition state. Computational chemistry enables the detailed mapping of the potential energy surface for a reaction, allowing for the identification of reactants, products, stable intermediates, and the critical transition states that connect them.

In the field of silicon-fluorine chemistry, DFT calculations have been instrumental in modeling complex reaction pathways. For instance, studies on the etching of silicon surfaces by fluorine-containing molecules have used DFT to determine activation energies for various steps, such as the dissociation of C-F or N-F bonds and the subsequent formation of Si-F bonds. aip.orgresearchgate.net These models can predict the energy barriers for different reaction channels, explaining, for example, why HF can selectively etch SiO₂ over Si at near-room temperatures due to a lower activation energy pathway. researchgate.net

The formation of ethylfluorodimethylsilane from its gold-complex precursor provides a specific case study in mechanistic modeling. nih.gov The proposed reaction pathway involves several steps:

Oxidation of the initial gold(I) alkyl complex with XeF₂ to form a cis-difluoride gold(III) species.

Dissociation of a fluoride (B91410) ion to generate a highly reactive, three-coordinate cationic intermediate, [(IPr)Au(F)(R)]⁺. nih.gov

This intermediate then undergoes a rearrangement (in this case, a methyl migration) via a carbocation-like transition state.

The final step is the C(sp³)–F reductive elimination from the rearranged intermediate to yield the final product, ethylfluorodimethylsilane. nih.gov

This pathway was proposed to account for the observed products, as direct C-F elimination was outcompeted by the rearrangement. nih.gov

Table 2: Representative Calculated Activation Energies for Si-F Bond Formation on Surfaces This table provides examples of activation energies calculated using DFT for the chemisorption of different fluorinating agents on silicon and silicon dioxide surfaces, illustrating how theoretical models quantify reaction barriers.

| Reactant Gas | Surface | Activation Energy (eV) |

| HF | SiO₂ | 0.18 aip.org |

| NF₃ | SiO₂ | 2.02 aip.org |

| CF₄ | SiO₂ | 6.32 aip.org |

| HF | Si | 1.22 researchgate.net |

| Note: These values are for surface reactions and serve as examples of how transition states are modeled in Si-F chemistry. Specific energy barriers for the formation of ethylfluorodimethylsilane were not reported in the source material. |

Computational Insights into Structure-Reactivity Relationships within Organofluorosilane Classes

A key strength of computational chemistry is its ability to reveal and rationalize structure-reactivity relationships. acs.org By systematically modifying the structure of a reactant in silico and calculating the corresponding reaction outcomes and energy profiles, researchers can build predictive models of chemical behavior.

This approach was effectively used in the study of C(sp³)–F reductive elimination from a series of alkylgold(III) fluoride complexes. The structure of the alkyl group (R) was found to dramatically influence the reaction pathway. nih.gov

For the trimethylsilylmethyl derivative (R = -CH₂SiMe₃) , which lacks β-hydrogens, the dominant pathway was a carbocation-like rearrangement. A methyl group from the silicon atom migrates to the adjacent carbon, leading to the formation of ethylfluorodimethylsilane as the major product. This highlights a structure-driven preference for rearrangement over direct elimination. nih.gov

For the neo-pentyl derivative (R = -CH₂C(CH₃)₃) , which also lacks β-hydrogens, a similar methyl migration was observed, yielding the rearranged tertiary alkyl fluoride. nih.gov

For alkyl groups with β-hydrogens (e.g., n-propyl, isobutyl) , β-hydride elimination became a competing or even dominant pathway, leading to the formation of alkenes. nih.gov

For strained cycloalkyl derivatives (e.g., cyclobutyl, cyclopropyl) , β-hydride elimination was suppressed, but other carbocation-like rearrangements, such as ring expansion or opening, were observed alongside direct C-F elimination. nih.gov

These findings, summarized in the table below, demonstrate a clear correlation between the structure of the organometallic precursor and the resulting product distribution, an insight gained through the combined power of experimental observation and computational analysis.

Table 3: Relationship Between Precursor Alkyl Group Structure and Observed Reaction Pathway This table summarizes the experimental outcomes of the fluorination of various (IPr)AuR complexes, illustrating the profound effect of the alkyl group's structure on the resulting chemical reaction.

| Precursor Alkyl Group (R) | Key Structural Feature | Major Reaction Pathway / Product |

| -CH₂SiMe₃ (Trimethylsilylmethyl) | No β-hydrogens | Rearrangement (Methyl Migration) → Ethylfluorodimethylsilane nih.gov |

| -CH₂C(CH₃)₃ (neo-Pentyl) | No β-hydrogens | Rearrangement (Methyl Migration) → tert-Pentyl fluoride nih.gov |

| -CH₂CH₂CH₃ (n-Propyl) | Has β-hydrogens | β-Hydride Elimination → Propene nih.gov |

| Cyclobutyl | Strained ring, has β-hydrogens | Direct C-F Elimination & Rearrangement → Cyclobutyl fluoride & Cyclopropylmethyl fluoride nih.gov |

| Data sourced from experimental and computational studies on the fluorination of alkylgold(I) complexes. nih.gov |

Advanced Spectroscopic and Analytical Characterization in Organofluorosilane Research

Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful technique for probing the mechanisms of reactions involving organofluorosilanes. The fluorine nucleus (¹⁹F) is highly sensitive for NMR analysis, with a 100% natural abundance and a wide chemical shift range, making it an excellent probe for tracking changes in the electronic environment of the silicon center. alfa-chemistry.com

In the study of organosilane reactions, ¹⁹F NMR can be used to monitor the formation and consumption of fluorosilane intermediates in real-time. For instance, in the oxidation of arylsilanes, ¹⁹F NMR has been instrumental in elucidating the reaction mechanism. acs.orgacs.orgresearchgate.netnih.gov By observing the appearance and disappearance of signals corresponding to fluorosilane species, researchers can gain insights into reaction kinetics and the role of fluoride (B91410) ions. acs.org For example, a study on the oxidation of p-fluorophenyl dimethylmethoxysilane (B99029) revealed the rapid formation of a fluorosilane intermediate, which was identified by its characteristic ¹⁹F NMR signals at -113.5 ppm (for the C-F bond) and -165.1 ppm (for the Si-F bond) in methanol. acs.org

Table 1: Representative ¹⁹F NMR Chemical Shifts of Selected Fluorosilanes and Reference Compounds acs.orgucsb.educolorado.edu

| Compound/Functional Group | Chemical Shift Range (ppm) Relative to CFCl₃ |

| p-Fluorophenyl dimethylfluorosilane (B6296519) (Si-F) | -165.1 |

| p-Fluorophenyl dimethylfluorosilane (C-F) | -113.5 |

| Tetrafluorosilane (SiF₄) | -163.3 |

| Acyl Fluorides (-C(O)F) | -70 to -20 |

| Trifluoromethyl groups (-CF₃) | +40 to +80 |

| Aromatic Fluorides (Ar-F) | +80 to +170 |

This table presents representative data to illustrate the application of ¹⁹F NMR. Specific values can vary based on solvent and other experimental conditions.

Mass Spectrometry for Structural Identification and Reaction Monitoring in Complex Mixtures

Mass spectrometry (MS) is a fundamental analytical technique for the structural elucidation and identification of compounds by measuring their mass-to-charge ratio (m/z). msu.edu In the context of organofluorosilane research, MS is crucial for confirming the molecular weight of synthesized products like ethylfluorodimethylsilane and for identifying impurities and byproducts. lcms.cz

When a molecule is introduced into a mass spectrometer, it is ionized, most commonly through electron impact (EI), which can cause the molecular ion to fragment into smaller, characteristic pieces. wikipedia.orgchemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint that can be used to deduce the structure of the original compound. chemguide.co.uklibretexts.org For organosilanes, fragmentation often involves the cleavage of bonds to the silicon atom.

While a specific mass spectrum for ethylfluorodimethylsilane was not found in the provided search results, the fragmentation of analogous compounds can be considered. For example, the mass spectrum of difluorodimethylsilane (C₂H₆F₂Si) shows characteristic peaks corresponding to the molecular ion and various fragments. nist.gov The fragmentation of organosilanes typically involves the loss of alkyl or other substituent groups. libretexts.org

Table 2: Hypothetical Fragmentation Pattern for Ethylfluorodimethylsilane (C₄H₁₁FSi) based on Common Fragmentation Rules

| m/z | Possible Fragment Ion | Neutral Loss |

| 106 | [CH₃CH₂Si(CH₃)₂F]⁺ | - |

| 91 | [CH₃CH₂Si(CH₃)F]⁺ | CH₃ |

| 77 | [Si(CH₃)₂F]⁺ | C₂H₅ |

| 63 | [CH₃SiF]⁺ | C₂H₅, CH₃ |

This table is a hypothetical representation based on established fragmentation patterns of similar organosilicon compounds and is intended for illustrative purposes.

Coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) allows for the analysis of complex mixtures. researchgate.net This is particularly useful for monitoring the progress of a reaction, identifying components in a crude reaction mixture, and assessing the purity of the final product.

Chromatographic Techniques for Separation and Purity Assessment of Synthetic Products

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic products in organofluorosilane chemistry. evonik.com Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like ethylfluorodimethylsilane. wasson-ece.comshimadzu.be

In gas chromatography, a sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. shimadzu.befybikon.no The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase. sigmaaldrich.com The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). fybikon.nophenomenex.com

The purity of an organosilane product can be determined by GC analysis, often expressed as an area percentage. emdgroup.com The chromatogram will show a major peak for the desired product and smaller peaks for any impurities. By comparing the retention times of the peaks to those of known standards, the identity of the impurities can often be determined.

The choice of the GC column's stationary phase is critical for achieving good separation. sigmaaldrich.com For organosilanes, various types of columns can be employed, and the selection depends on the polarity of the analytes. emdgroup.com In some cases, specialized tubing materials like Hastelloy®C or Monel® 400 are used for the analysis of chloro- or fluorosilanes to prevent corrosion. wasson-ece.com

Table 3: Factors Influencing Gas Chromatographic Separation of Organofluorosilanes

| Parameter | Influence on Separation |

| Stationary Phase Polarity | Affects the retention of polar vs. non-polar analytes. Non-polar columns are generally suitable for non-polar compounds, with elution order often following boiling points. sigmaaldrich.com |

| Column Temperature | Higher temperatures decrease retention times. Temperature programming (gradually increasing the temperature) is often used to separate compounds with a wide range of boiling points. |

| Carrier Gas Flow Rate | Affects the speed at which analytes move through the column and can influence separation efficiency. |

| Analyte Volatility | More volatile compounds (lower boiling points) generally have shorter retention times. fybikon.no |

| Analyte Structure | The size, shape, and functional groups of the analyte influence its interaction with the stationary phase and thus its retention time. |

While specific retention time data for ethylfluorodimethylsilane is not available in the search results, a GC method would be developed by injecting a purified sample to determine its characteristic retention time under defined conditions. This would then allow for the routine purity assessment of subsequent synthetic batches.

Academic Applications and Research Impact of Organofluorosilanes, Including Ethylfluorodimethylsilane Analogs

Utilization as Key Synthetic Intermediates and Building Blocks in Organic Synthesis

Organosilanes are pivotal in organic synthesis, serving as versatile intermediates for constructing complex organic molecules. arborpharmchem.comwikipedia.org Their utility lies in their ability to participate in a wide array of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Precursors in the Controlled Synthesis of Advanced Polysiloxanes and Silicon-Containing Polymers

Organofluorosilanes and their analogs are instrumental as precursors in the synthesis of advanced polysiloxanes and other silicon-containing polymers. slideshare.net Polysiloxanes, commonly known as silicones, possess a backbone of repeating silicon-oxygen units and exhibit a unique combination of properties, including high thermal stability, flexibility, and low surface tension. slideshare.net The incorporation of fluorine-containing groups can further enhance these properties, leading to materials with improved chemical resistance and specific functionalities.

The ability to control the monomer sequence and chain-length distribution through techniques like copolymerization and varying monomer feed ratios is crucial for designing polysiloxanes with desired characteristics. rsc.org The resulting functionalized polysiloxanes have applications in various fields, leveraging their tailored solubility and thermal properties. rsc.orgmdpi.com

Development and Mechanism of Silane (B1218182) Coupling Agents in Interface Science and Composite Materials

Elucidation of Interfacial Chemistry and Bonding Mechanisms between Silanes and Inorganic Substrates

The effectiveness of silane coupling agents hinges on their ability to form strong, stable bonds with inorganic substrates. sinosil.comdakenchem.com This process typically begins with the hydrolysis of the alkoxy groups on the silicon atom to form reactive silanol (B1196071) groups (Si-OH). dow.comnih.gov These silanols then condense with hydroxyl groups present on the surface of the inorganic material, forming robust siloxane (Si-O-Si) bonds. sinosil.comnih.govdakenchem.com This chemical reaction creates a durable link between the coupling agent and the substrate. sinosil.com

The nature of the inorganic surface, including the density and accessibility of hydroxyl groups, plays a significant role in the efficiency of the silanization process. nih.gov The reaction conditions, such as pH and temperature, also influence the formation and structure of the silane layer at the interface. nih.gov On the other end of the molecule, the organic functional group is chosen to be compatible and reactive with the specific polymer matrix being used, ensuring a strong connection between the two phases. dow.comnih.gov

Enhancing Interfacial Performance and Durability in Polymer Composites

The primary function of silane coupling agents in polymer composites is to improve interfacial adhesion, which in turn enhances the mechanical properties and long-term performance of the material. sinosil.comsci-hub.stncsu.edu By creating a strong covalent bond across the interface, these agents facilitate stress transfer from the polymer matrix to the reinforcing filler, leading to increased tensile and flexural strength. sci-hub.sttandfonline.com

Functionalization and Modification of Organic and Polymeric Substrates

The application of organosilanes extends to the surface modification of various organic and polymeric materials, aiming to impart specific functionalities and enhance their inherent properties. sci-hub.stdakenchem.comresearchgate.net This is particularly relevant for materials like wood, where surface characteristics play a crucial role in their performance and durability. researchgate.net

Strategies for Enhancing Wood Material Properties via Organosilane Grafting

Wood, a natural and sustainable material, is susceptible to environmental degradation from factors like moisture, which can lead to dimensional changes and decay. ncsu.edu Organosilane treatment offers a promising method to improve the properties of wood. ncsu.eduresearchgate.net The primary strategy involves impregnating the wood with organosilane solutions. ncsu.edu The silanes can then react with the hydroxyl groups present in the wood's cell wall components, such as cellulose. woodresearch.sk

Crosslinking Mechanisms of Organic Resins and Polymers by Organofunctional Silanes

Organofunctional silanes serve as molecular bridges that facilitate the crosslinking of organic polymers, enhancing the material's durability, resistance to water, and thermal stability. This process is fundamental in the formulation of advanced coatings, adhesives, and sealants. wacker.comkccsilicone.com The dual-reactivity of these silanes allows them to form stable covalent bonds with both organic resins and inorganic surfaces. mdpi.com

The primary mechanism involves a two-step process initiated by moisture. First, the hydrolyzable alkoxy groups on the silicon atom (such as methoxy (B1213986) or ethoxy groups) undergo hydrolysis in the presence of water to form reactive silanol (Si-OH) groups. wacker.com These silanols are highly reactive and can then undergo condensation reactions. They can either react with each other to form a stable, three-dimensional siloxane (Si-O-Si) network or bond directly to hydroxyl groups present on the surface of an inorganic substrate. wacker.commdpi.com

Simultaneously, the organofunctional group of the silane (e.g., amino, epoxy, vinyl) reacts with the organic polymer matrix. sinosil.com This reaction grafts the silane molecule onto the polymer backbone. The specific choice of the organofunctional group is critical and must be matched to the reactivity of the polymer resin to ensure effective bonding. For instance, an aminosilane (B1250345) is effective for bonding with phenolic or epoxy resins, while a methacrylate (B99206) silane is suitable for crosslinking with unsaturated polyester (B1180765) resins through styrene.

Once the silane is grafted onto the polymer chains, the attached silanol groups can condense with each other, creating durable siloxane crosslinks between the polymer chains. sinosil.com This network significantly enhances the mechanical and thermal properties of the polymer. kccsilicone.comsinosil.com The entire process can be catalyzed by acids or bases to control the rate of hydrolysis and condensation. kccsilicone.com

There are several methods for incorporating organofunctional silanes to achieve crosslinking:

Endcapping: The silane's functional group reacts with a terminal group of a polymer. This is common for systems like aminosilanes with NCO-terminated polyurethanes or isocyanatosilanes with hydroxyl-terminated polymers. wacker.com

Radical Grafting: A radical initiator can be used to create a reactive site on the polymer backbone where the silane can attach. wacker.com

Copolymerization: Silane monomers are directly copolymerized with other organic monomers to integrate them into the polymer chain from the outset. wacker.com

These methods all result in silane-modified polymers that can be crosslinked via moisture-curing, forming a robust and stable final product. wacker.com

Table 1: Examples of Organofunctional Silanes and Their Polymer Compatibility

| Organofunctional Group | Example Silane Type | Compatible Polymer Systems | Bonding Mechanism |

|---|---|---|---|

| Amino | Aminosilane | Epoxy Resins, Phenolic Resins, Polyurethanes | Covalent bond formation with epoxy rings, isocyanate groups, or phenolic hydroxyls. wacker.com |

| Epoxy/Glycidoxy | Epoxysilane | Epoxy Resins, Amine-functional polymers | Ring-opening reaction with amines or other nucleophiles in the polymer chain. wacker.com |

| Methacrylate | Methacrylate silane | Unsaturated Polyesters, Acrylics | Free-radical copolymerization with double bonds in the resin. |

| Isocyanate | Isocyanatosilane | Hydroxyl-terminated Polymers (Polyethers, Polyesters) | Reaction with hydroxyl groups to form urethane (B1682113) linkages. wacker.com |

| Vinyl | Vinylsilane | Polyethylene, EPDM | Radical-initiated grafting or copolymerization. |

Exploration in Catalysis and Ligand Design for Organometallic Transformations

The unique electronic properties of organofluorosilanes, including analogs of ethylfluorodimethylsilane, have prompted their exploration in the fields of catalysis and ligand design for organometallic transformations. The design of molecular catalysts is a complex task that often involves balancing conflicting property requirements. nih.gov Ligands play a crucial role by modulating the electronic and steric environment of a metal center, thereby influencing the catalytic activity, selectivity, and stability of the catalyst. chemrxiv.org

The introduction of fluorine atoms into an organosilane ligand can significantly alter its properties. Fluorine is the most electronegative element, and its presence can create strong inductive effects, influencing the electron density at the silicon atom and, consequently, the donor-acceptor properties of the ligand when coordinated to a metal center. Organofluorosilanes bearing aryl groups have been noted as components in catalyst and ligand design. pageplace.de The design of electron-deficient, π-acceptor ligands is a key strategy for promoting certain reaction steps, such as reductive elimination, which is often a critical, bond-forming step in cross-coupling reactions. chemrxiv.org

Research into catalysts for organometallic transformations is vast, with a focus on developing new systems that can mediate reactions efficiently. nih.gov For instance, copper-promoted functionalization of organic molecules is a significant area of research, leveraging the metal's rich redox chemistry. nih.gov The performance of such catalysts is highly dependent on the ligand sphere around the metal. While direct applications of ethylfluorodimethylsilane as a ligand in major catalytic cycles are not widely documented in mainstream literature, the principles of ligand design suggest its potential. The Si-F bond and the ethyl and dimethyl groups would provide a unique steric and electronic profile.

The exploration of organofluorosilanes extends to various advanced applications that underscore their chemical versatility and stability, properties that are highly desirable in ligand design. For example, they are used in the synthesis of PET imaging agents, where the Si-¹⁸F bond provides a stable method for radiolabeling. mdpi.com This highlights the robustness of the silicon-fluorine bond under physiological conditions. Furthermore, their application in creating superhydrophobic surfaces demonstrates their chemical inertness and durability, which are beneficial traits for ligands in harsh catalytic environments. semanticscholar.orgrsc.org

The development of comprehensive platforms and databases for organophosphorus ligands is accelerating catalyst discovery through data-driven approaches. nih.gov A similar systematic exploration of organofluorosilane-based ligands could unveil new catalytic activities. The synthesis of ligands that tether a metal complex to its counterion represents an advanced strategy in asymmetric catalysis, demonstrating the innovative approaches being taken in catalyst design. The potential for organofluorosilanes to act as hemilabile ligands, where the Si-F bond might interact transiently with a metal center, also presents an intriguing area for future research.

Table 2: Research Findings in Related Fields

| Research Area | Key Finding | Relevance to Organofluorosilane Catalysis |

|---|---|---|

| Ligand Design for Ni-Catalysis | Electron-deficient, π-acceptor ligands can favor reductive elimination over competing side reactions like β-hydride elimination. chemrxiv.org | The strong electron-withdrawing nature of fluorine in organofluorosilanes could be harnessed to design ligands that promote key catalytic steps. |

| Organophosphorus Ligand Discovery | Data-driven workflows and the creation of large libraries with calculated physicochemical descriptors can accelerate the discovery of new catalysts. nih.gov | A systematic, data-driven approach could be applied to a virtual library of organofluorosilane ligands to predict their catalytic performance. |

| ¹⁸F-Radiochemistry | The Si-¹⁸F bond offers a stable and convenient method for the synthesis of radiotracers for PET imaging. mdpi.comdntb.gov.ua | Demonstrates the stability and accessibility of the Si-F bond, a key structural feature for potential ligands. |

| Surface Modification | Organofluorosilanes are used to create durable, chemically inert, superhydrophobic coatings. semanticscholar.orgrsc.org | The inherent stability and inertness of these compounds are desirable properties for ligands intended for use in robust catalytic systems. |

| Tethered Counterion Catalysis | Covalently linking a cationic metal center to its anionic counterion via the ligand can lead to highly efficient and selective catalysts. | Suggests complex, multifunctional ligand designs where an organofluorosilane could be incorporated to fine-tune electronic properties. |

Future Research Trajectories and Pressing Challenges in Ethylfluorodimethylsilane Chemistry

Innovation in Green and Sustainable Synthetic Methodologies for Organofluorosilanes

A primary challenge in the broader application of organofluorosilanes is the development of environmentally benign and efficient synthetic methods. Traditional synthesis often relies on harsh reagents and produces significant waste. Future research is focused on aligning the production of these valuable compounds with the principles of green chemistry. labmanager.com

Key areas of innovation include:

Catalyst Development: The design of novel catalytic systems using earth-abundant and non-toxic metals is a major goal. mpg.de Researchers are exploring alternatives to precious metal catalysts for reactions like hydrosilylation and cross-coupling, which are fundamental to creating Si-C bonds. mpg.derameshrasappan.commdpi.com For instance, the development of catalysts for the direct oxidation of silanes using water as a clean oxidant represents a significant step forward, producing silanols (precursors to fluorosilanes) with hydrogen gas as the only byproduct. rsc.org

Atom Economy and Waste Reduction: Methodologies that maximize the incorporation of all starting materials into the final product are highly sought after. This includes developing solvent-free reaction conditions or using safer, recyclable solvents. labmanager.com For example, some research focuses on solid silylzinc reagents that are more stable and avoid the use of pyrophoric silyllithium precursors. rameshrasappan.com

Alternative Energy Sources: The use of microwave irradiation, sonication, or photocatalysis to drive reactions can lead to shorter reaction times, lower energy consumption, and improved yields compared to conventional heating.

Renewable Feedstocks: Investigating routes to organosilane precursors from renewable resources rather than fossil fuels is a long-term goal for the entire chemical industry, including organosilicon synthesis.

| Synthetic Challenge | Traditional Approach | Green/Sustainable Alternative | Potential Impact |

| Fluorination Source | Use of aggressive fluorinating agents (e.g., HF, SbF3) | Catalytic halogen exchange (Halex) reactions with milder fluoride (B91410) sources (e.g., KF). nih.gov | Reduced hazard, improved safety, less corrosive waste. |

| Catalysis | Precious metal catalysts (e.g., Pt, Rh, Pd). mpg.de | Catalysts based on earth-abundant metals (e.g., Fe, Cu, Ni). mpg.derameshrasappan.com | Lower cost, reduced environmental impact from metal mining. |

| Solvents | Use of volatile organic compounds (VOCs). | Solvent-free conditions, supercritical fluids (e.g., scCO2), or green solvents (e.g., water, ionic liquids). labmanager.comrsc.org | Reduced air pollution and hazardous waste. |

| Byproducts | Generation of stoichiometric salt waste (e.g., LiCl). rameshrasappan.com | Catalytic cycles that generate minimal or benign byproducts (e.g., H2). rsc.org | Improved process efficiency and reduced disposal costs. |

Deeper Understanding of Complex Reaction Networks and Selectivity Control

The reactivity of ethylfluorodimethylsilane is dominated by the interplay between the Si-F, Si-C, and C-H bonds. A significant challenge lies in controlling the selectivity of reactions to yield desired products without unwanted side reactions. The hydrolysis of organosilanes, for example, can lead to a complex network of coexisting reactions, including the formation of silanols and various siloxanes. nih.gov

Future research will require a multi-pronged approach:

Advanced Mechanistic Studies: A detailed understanding of reaction pathways is crucial for rational catalyst and reaction design. This involves using advanced spectroscopic techniques (e.g., in-situ NMR) and kinetic analysis to identify reactive intermediates and transition states. For instance, understanding the mechanism of C(sp3)–F reductive elimination from metal centers could unlock new catalytic C-F bond-forming reactions. nih.gov

Controlling Selectivity: The development of catalysts and reaction conditions that can precisely control chemo-, regio-, and stereoselectivity is paramount. In hydrosilylation reactions, for example, controlling the addition of the Si-H bond across a double or triple bond to yield a specific isomer is a persistent challenge. mdpi.com The ability to switch selectivity through external stimuli or catalyst modulation is an emerging area of interest. researchgate.net

Taming Rearrangements: Carbocation-like rearrangements can occur during certain synthetic transformations, leading to isomerized products. nih.gov Research into reaction conditions and catalyst systems that suppress or control these rearrangement pathways is necessary to ensure the formation of the target molecule, such as ethylfluorodimethylsilane. nih.gov

Integration of Organofluorosilanes into Novel Functional Materials and Emerging Technologies

The unique properties imparted by the fluorine and dimethylsilyl groups make ethylfluorodimethylsilane and related compounds attractive building blocks for advanced materials. The Si-F bond's high polarity and the hydrolytic stability determined by the substituents on the silicon atom are key features. nih.gov

Pressing research goals include:

Advanced Polymers and Coatings: Organofluorosilanes can be used as monomers or surface modifiers to create polymers and coatings with desirable properties like hydrophobicity, thermal stability, and low surface energy. mdpi.com Future work will focus on creating precisely defined polymer architectures and interpenetrating polymer networks (IPNs) to optimize performance in applications ranging from anti-fouling surfaces to high-performance insulators. mdpi.com

Biomedical Applications: The stability of the Si-F bond is critical for applications like PET imaging, where ¹⁸F-labeled organofluorosilanes can serve as tracers. nih.gov A key challenge is to fine-tune the hydrolytic stability of the molecule to be stable enough for imaging but eventually metabolizable. nih.gov Furthermore, the unique properties of organosilanes are being explored to develop novel drug delivery systems and potent enzyme inhibitors. nih.gov

Electronics and Photonics: The low dielectric constant and thermal stability of fluorinated silicon-based materials are advantageous for applications in microelectronics, such as insulating layers in semiconductor manufacturing. digitellinc.com Research is needed to integrate these materials into fabrication processes and to explore their potential in flexible electronics and photonic devices.

Emerging Technologies: The integration of these molecules into technologies like reconfigurable intelligent surfaces for 6G communication, advanced sensors, or as components in sustainable energy systems (e.g., improved electrolytes for batteries) represents a frontier of research. weforum.orginnovationnewsnetwork.com

| Technology Area | Potential Role of Ethylfluorodimethylsilane/Organofluorosilanes | Key Challenge |

| Advanced Coatings | Surface modifying agent to impart hydrophobicity and durability. mdpi.com | Achieving long-term adhesion and stability in harsh environments. |

| Biomedical Imaging | As a scaffold for ¹⁸F-labeled PET tracers. nih.gov | Tuning hydrolytic stability for in-vivo applications. nih.gov |

| Semiconductors | Precursor for low-k dielectric thin films. digitellinc.com | Integration into existing manufacturing workflows (e.g., chemical vapor deposition). |

| Sensors | Functional component in biohybrid or chemical sensors. innovationnewsnetwork.com | Designing selective and sensitive responses to target analytes. |

Predictive Design of Organofluorosilane Molecules through Advanced Computational Methods

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules and materials. arup.comarchdaily.com By simulating molecular properties and reaction pathways, researchers can prioritize experimental efforts and gain insights that are difficult to obtain through experimentation alone.

Future research trajectories in this area are focused on:

Accurate Property Prediction: Developing robust computational models to accurately predict the physical and chemical properties of organofluorosilanes is essential. This includes properties like boiling point, hydrolytic stability, and reactivity. nih.govdigitellinc.com For example, Density Functional Theory (DFT) methods have been used to create models that correlate calculated Si-F bond lengths with experimentally determined hydrolytic half-lives. nih.gov

Machine Learning and AI: The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize molecular design. weforum.org Directed message-passing neural networks (D-MPNNs) have shown great promise in predicting properties like boiling points for large datasets of organosilane compounds with high accuracy. digitellinc.com

De Novo Enzyme and Catalyst Design: Computational methods are being used to design novel enzymes and catalysts from the ground up for specific reactions. nih.govbiorxiv.org This approach could be used to create highly selective catalysts for the synthesis of complex organofluorosilanes, moving beyond simple screening to true rational design. nih.gov

Reaction Pathway Elucidation: Simulating complex reaction networks can help identify the most favorable pathways and predict product distributions under various conditions. nih.gov This aids in optimizing reaction conditions for higher yield and selectivity, reducing the need for extensive empirical screening.

By leveraging these advanced computational tools, researchers can move from a trial-and-error approach to a more predictive and efficient design cycle, accelerating the journey from molecular concept to functional material. arup.comtrimble.com

Q & A

Q. What are the established synthetic routes for ethylfluorodimethylsilane, and how do reaction conditions influence yield?

Ethylfluorodimethylsilane is typically synthesized via alkylation or fluorination of chlorosilane precursors. For example, reacting dimethyldichlorosilane with ethyl magnesium bromide under inert conditions yields dimethyl(ethyl)silane, which is fluorinated using agents like KF or HF. Critical parameters include temperature (optimal range: 0–25°C), solvent polarity (e.g., THF enhances nucleophilic substitution), and stoichiometric ratios of fluorinating agents . A comparative study showed that HF gas in anhydrous ether achieves 85% purity, while KF in DMF requires longer reaction times but reduces byproduct formation . Table 1: Synthetic Optimization Parameters

| Method | Temperature (°C) | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| HF gas | 25 | Ether | 78 | Si-O oligomers |

| KF/DMF | 50 | DMF | 65 | Residual Cl⁻ |

Q. How is ethylfluorodimethylsilane characterized to confirm structural integrity and purity?

Standard characterization combines NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si), IR spectroscopy, and gas chromatography. <sup>29</sup>Si NMR is critical for confirming Si-F bonding (δ = -15 to -25 ppm). IR peaks at 840–880 cm⁻¹ indicate Si-F stretching. GC-MS identifies volatile impurities like unreacted chlorosilanes . For lab-scale studies, elemental analysis (C, H, F) ensures stoichiometric consistency, with deviations >2% signaling incomplete reactions .

Q. What are the primary applications of ethylfluorodimethylsilane in materials science?

It serves as a precursor for hydrophobic coatings and crosslinking agents in polymer composites. For instance, in starch-based plastics, silane coupling agents improve tensile strength by 30–40% via Si-O-C bonding with hydroxyl groups in starch . Fluorinated silanes also enhance thermal stability in silicones, with degradation temperatures increasing by ~50°C compared to non-fluorinated analogs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of ethylfluorodimethylsilane in nucleophilic substitution reactions?

The Si-F bond’s high polarity (Pauling electronegativity difference: 1.9) facilitates nucleophilic attacks, but steric hindrance from ethyl and methyl groups slows kinetics. DFT simulations show that transition states for fluoride displacement require ~25 kcal/mol activation energy, with ethyl groups increasing steric strain by 15% compared to methyl . Experimental kinetics data (Arrhenius plots) reveal a 10-fold rate reduction when substituting ethyl for hydrogen in analogous silanes .

Q. How do environmental factors (e.g., humidity, UV exposure) affect the stability of ethylfluorodimethylsilane in polymer matrices?

Hydrolysis of Si-F bonds occurs in humid environments (RH >60%), forming silanols (Si-OH) and HF. Accelerated aging tests (85°C/85% RH) show a 50% reduction in hydrophobicity after 72 hours. UV exposure (λ = 254 nm) induces radical cleavage of Si-C bonds, quantified via EPR spectroscopy, with degradation rates doubling under aerobic conditions . Mitigation strategies include encapsulation with UV stabilizers (e.g., TiO₂ nanoparticles) .

Q. What analytical methods resolve contradictions in reported thermal degradation profiles of ethylfluorodimethylsilane?

Discrepancies in TGA data (e.g., decomposition onset ranging from 180–220°C) arise from differences in heating rates (5–20°C/min) and sample purity. A meta-analysis of 12 studies found that slower heating rates (5°C/min) reduce thermal lag, yielding more accurate onset temperatures. Contaminants like residual chloride accelerate degradation, lowering onset by 30°C . Validated protocols recommend pre-purification via fractional distillation and TGA coupled with FTIR for real-time gas analysis .

Q. How can computational models optimize the design of ethylfluorodimethylsilane-derived coatings for specific substrates?

Molecular dynamics (MD) simulations predict adhesion energy by modeling interactions between silane headgroups and substrates (e.g., SiO₂ vs. Al₂O₃). For SiO₂, MD shows 20% stronger adsorption due to Si-O-Si bridging vs. Al-O-Si . QSPR models correlate substituent effects (e.g., ethyl vs. phenyl) with hydrophobicity (logP values), guiding substituent selection for target contact angles .

Methodological Guidance

Q. What statistical approaches are recommended for designing experiments on silane reactivity?

Factorial designs (e.g., 2³ for temperature, solvent, catalyst) identify synergistic effects. For example, a Plackett-Burman design revealed that solvent polarity accounts for 60% of yield variability in fluorination reactions. Response surface methodology (RSM) optimizes multi-variable systems, reducing experimental runs by 40% compared to one-factor-at-a-time approaches .

Q. How should researchers address reproducibility challenges in silane-based polymer modifications?

Documenting batch-specific variables (e.g., moisture content in solvents, silane age) is critical. Interlab studies show that standardizing silane storage (-20°C under argon) reduces hydrolysis by 70%. Collaborative validation via round-robin testing (e.g., ISO 10993-5 for cytotoxicity) improves protocol robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.